C15 Ceramide-1-phosphate-d7

Catalog No.
S12885704
CAS No.
M.F
C33H69N2O6P
M. Wt
627.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C15 Ceramide-1-phosphate-d7

Product Name

C15 Ceramide-1-phosphate-d7

IUPAC Name

azanium [(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate

Molecular Formula

C33H69N2O6P

Molecular Weight

627.9 g/mol

InChI

InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2;

InChI Key

GXIXNMIIJBAQTF-QHKXSBLVSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+]

C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0) is a highly specialized, stable-isotope labeled (SIL) sphingolipid standard engineered specifically for mass spectrometry-based lipidomics. Featuring a pentadecanoyl (15:0) odd-chain fatty acid and a deuterated sphingosine backbone, this compound serves as a critical internal standard for the absolute quantification of endogenous ceramide-1-phosphates (C1Ps). By combining an odd-chain length—which is naturally rare in mammalian biological matrices—with a +7 Da mass shift, it provides dual-layered protection against isotopic overlap and background interference. This makes it a strictly necessary procurement choice for laboratories requiring rigorous biomarker discovery, metabolic flux analysis, and reproducible batch-to-batch quantification where standard non-deuterated or even-chain lipids fail to provide sufficient baseline resolution .

Research Fit

Workflow Stable isotope-labeled internal standard for LC-MS/MS
Selection Deuterated C15 C1P (d7) for co-elution with endogenous analyte
Use Context Quantitative lipidomics in research matrices

Substituting C15 C1P-d7 with non-deuterated odd-chain standards (e.g., C15 C1P) or even-chain deuterated standards (e.g., C16 C1P-d7) introduces significant analytical risk in complex biological matrices. Non-deuterated odd-chain lipids can suffer from baseline interference if trace endogenous odd-chain fatty acids are present due to dietary intake or microbiome metabolism. Conversely, even-chain deuterated standards like C16 C1P-d7 are highly susceptible to isotopic overlap from the M+2 or M+3 natural isotopes of highly abundant endogenous C16 C1P, especially during high-concentration injections or if deuterium scrambling occurs in the ion source. C15 C1P-d7 eliminates both vulnerabilities, ensuring that the internal standard signal remains completely distinct from endogenous analytes, thereby preventing quantification errors at the lower limits of detection [1].

Substitution Risk

Unlabeled C15 C1P

Chemically identical to target analyte; cannot be differentiated by mass spectrometer, preventing internal standard correction.

Mismatched analog (e.g., C16 C1P-d7)

Differences in extraction recovery and chromatographic behavior may introduce systematic error in quantification.

Elimination of Isotopic Overlap and Background Interference

In high-sensitivity LC-MS/MS lipidomics, background interference from endogenous lipids severely limits the lower limit of quantification (LLOQ). C15 C1P-d7 leverages both an odd-chain fatty acid and a +7 Da mass shift to completely isolate its precursor and product ions from endogenous C14, C16, and C18 C1Ps. Compared to C16 C1P-d7, which can experience up to 2-5% signal interference from the isotopic envelope of highly abundant endogenous C16 C1P, C15 C1P-d7 demonstrates <0.1% background interference in mammalian tissue extracts [1].

Evidence DimensionBackground isotopic interference in MS1/MS2
Target Compound Data<0.1% interference
Comparator Or Baseline2-5% interference (C16 C1P-d7)
Quantified Difference>20-fold reduction in baseline noise
ConditionsLC-MS/MS of mammalian plasma/tissue extracts

Procuring this specific standard prevents false-positive signal inflation, enabling accurate quantification of trace-level C1P species.

Method Precision
Class-level inference
<15% CV Matched SIL-IS
>25% CV Mismatched IS
Supports method precision review
Class-level; cross-study inference

Retention Time Alignment for Ion Suppression Correction

Accurate quantification requires the internal standard to co-elute with the target analytes to experience identical matrix effects. C15 C1P-d7 perfectly bridges the lipophilicity gap, co-eluting closely with endogenous C16 and C18 C1Ps in standard reversed-phase liquid chromatography (RPLC). In contrast, short-chain analogs like C8 C1P elute significantly earlier in the gradient, exposing them to different co-eluting matrix components (e.g., salts, early-eluting phospholipids). This retention time mismatch can result in >20% quantification error due to uncorrected ion suppression, an issue completely resolved by using C15 C1P-d7 [1].

Evidence DimensionQuantification error due to uncorrected matrix effects
Target Compound Data<5% error (C15 C1P-d7 co-elution)
Comparator Or Baseline>20% error (C8 C1P early elution)
Quantified Difference4-fold improvement in quantification accuracy
ConditionsRPLC-MS/MS with electrospray ionization (ESI)

Buyers must select an internal standard with physiological chain lengths to ensure robust correction of matrix effects and reproducible batch-to-batch data.

Matrix Effect Correction
Class-level inference
85–115%
accuracy range
Supports bioanalytical accuracy review
Class-level; validates with target matrix

Biphasic Extraction Recovery Fidelity

During pre-analytical sample preparation, such as Folch or Bligh-Dyer biphasic extractions, the internal standard must partition into the organic phase exactly like the endogenous targets. C15 C1P-d7 exhibits >85% extraction recovery, perfectly mirroring the physicochemical behavior of endogenous long-chain C1Ps. Utilizing highly truncated or non-physiological lipid analogs can result in disproportionate partitioning into the aqueous phase, leading to recovery rates below 50% and severe underestimation of endogenous lipid concentrations [1].

Evidence DimensionOrganic phase extraction recovery
Target Compound Data>85% recovery
Comparator Or Baseline<50% recovery (highly truncated/polar analogs)
Quantified Difference>35% absolute increase in recovery fidelity
ConditionsChloroform/Methanol/Water biphasic extraction

Ensures that the internal standard accurately normalizes physical losses during complex, multi-step lipid extraction workflows.

Retention Time Shift
Class-level inference
Sphingosine backbone labeling RT shift <0.1 min
2–5× reduction vs fatty acid labeling
Supports co-elution and matrix-effect correction
Class-level; confirm experimentally

Absolute Quantification in Clinical Lipidomics

Directly downstream of its ability to eliminate isotopic overlap (Section 3), C15 C1P-d7 serves as a precise internal standard for absolute quantification of C1P biomarkers in human plasma or tissue biopsies using multiplexed LC-MS/MS [1].

Ceramide Kinase (CerK) Activity Assays

Because it accurately tracks extraction recovery and ion suppression, this compound is utilized for normalizing lipid products in high-throughput in vitro assays measuring CerK enzymatic activity or screening CerK inhibitors [1].

Standardization of Multi-Omics Workflows

Due to its physiological retention time alignment, C15 C1P-d7 functions as a benchmark spike-in standard for core facilities establishing standardized, reproducible lipidomics platforms across diverse biological matrices [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantification in Research Matrices
Matched deuterated internal standard
Accuracy and precision in target matrix
Bioanalytical Method Validation Studies
Isotope-labeled IS for method validation
Within-run accuracy and precision review
High-Throughput Lipidomics Screening
Minimal retention time shift
Co-elution and selectivity in panels
CERK Pathway Activity Studies
High precision for enzyme assays
Analytical variability control

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

627.53326214 Da

Monoisotopic Mass

627.53326214 Da

Heavy Atom Count

42

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